molecular formula C20H17BrN2O4S2 B12163967 4-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12163967
M. Wt: 493.4 g/mol
InChI Key: DLXDDVYCXVOUMR-BOPFTXTBSA-N
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Description

4-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a benzamide moiety, which can enhance its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo carbonyl compound under basic conditions.

    Benzylidene Formation: The thiazolidinone intermediate is then reacted with 4-ethoxy-3-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative.

    Bromination: The final step involves the bromination of the benzamide moiety using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction can occur at the benzylidene double bond, converting it to a saturated derivative.

    Substitution: The bromine atom in the benzamide moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidinone derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s thiazolidinone core is of interest due to its potential antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that thiazolidinone derivatives can inhibit various enzymes and receptors, making them valuable in drug discovery.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of infections and inflammatory diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure could also make it useful in the design of new catalysts or sensors.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, while the benzamide moiety can enhance binding affinity and specificity. This dual interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • 4-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Uniqueness

Compared to similar compounds, 4-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is unique due to the presence of both ethoxy and methoxy groups on the benzylidene moiety. These groups can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and making it a more versatile building block for further chemical modifications.

Properties

Molecular Formula

C20H17BrN2O4S2

Molecular Weight

493.4 g/mol

IUPAC Name

4-bromo-N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C20H17BrN2O4S2/c1-3-27-15-9-4-12(10-16(15)26-2)11-17-19(25)23(20(28)29-17)22-18(24)13-5-7-14(21)8-6-13/h4-11H,3H2,1-2H3,(H,22,24)/b17-11-

InChI Key

DLXDDVYCXVOUMR-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

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